![molecular formula C18H21N3O4 B5866636 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)
4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol, also known as MN-64, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of phenolic nitro compounds, which have been widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and survival of cancer cells. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not affect normal cells in vitro. In animal studies, this compound has been shown to have a good pharmacokinetic profile with a long half-life and good bioavailability. This compound has also been shown to reduce tumor growth in animal models without causing significant side effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol is its potential as a multi-targeted agent for various diseases. This compound has shown activity against cancer cells, bacteria, and fungi, making it a versatile compound for drug development. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in clinical trials for various diseases.
Synthesis Methods
The synthesis of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol involves a multi-step process that starts with the reaction of 2-nitrophenol with formaldehyde to form 2-nitrobenzyl alcohol. This intermediate is then reacted with 2-methoxyphenylpiperazine and paraformaldehyde to yield this compound. The synthesis of this compound has been optimized to obtain a high yield and purity of the compound.
Scientific Research Applications
4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been studied for its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies as an anticancer agent, with its ability to induce apoptosis in cancer cells. This compound has also been shown to have antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, with its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-25-18-5-3-2-4-15(18)20-10-8-19(9-11-20)13-14-6-7-17(22)16(12-14)21(23)24/h2-7,12,22H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZZMNIQIPAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.